2-Bromo-4-chloro-N-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-bromo-4-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMIVPYZKFEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681963 | |
| Record name | 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-47-1 | |
| Record name | 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sequential Halogenation of N-Methylaniline
The most straightforward approach involves sequential bromination and chlorination of N-methylaniline. The methylamino group (-NHCH₃) activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, achieving precise regiocontrol for 2-bromo-4-chloro substitution requires careful optimization.
Bromination Step :
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Reagents : Hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent.
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Conditions : Temperatures between 30–60°C, molar ratio of HBr:H₂O₂ = 1:1.0–3.5.
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Mechanism : In situ generation of bromine (Br₂) via oxidation of HBr ensures controlled bromination, minimizing dibromo byproducts (e.g., 2,6-dibromo derivatives).
Chlorination Step :
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Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.
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Conditions : Room temperature, anhydrous conditions to avoid hydrolysis.
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Regioselectivity : The para position to the methylamino group is preferentially chlorinated due to steric hindrance at the ortho site from the pre-existing bromine atom.
Limitations :
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Competing ortho chlorination may occur if bromination is incomplete.
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Requires rigorous purification to separate 2-bromo-4-chloro-N-methylaniline from isomers.
Acetylation-Mediated Protection-Deprotection Strategy
This method, adapted from analogous aniline derivatives, employs acetylation to protect the amine group, enabling directed halogenation.
Step 1: Acetylation of N-Methylaniline
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Reagents : Acetic anhydride or acetyl chloride in glacial acetic acid.
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Conditions : 50–100°C, 1–3 hours, yielding N-methylacetanilide.
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Purpose : The acetyl group reduces the ring’s activation, moderating reaction rates and improving regioselectivity.
Step 2: Bromination of N-Methylacetanilide
Step 3: Chlorination
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Reagents : Cl₂ gas in chlorinated solvents (e.g., chlorobenzene).
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Conditions : 35–40°C, yielding 2-bromo-4-chloro-N-methylacetanilide.
Step 4: Hydrolysis and Salt Formation
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Deprotection : Concentrated HCl reflux (1.5–2.5 hours) cleaves the acetyl group.
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Salt Formation : Neutralization with HCl gas in ethanol yields the hydrochloride salt.
Advantages :
Comparative Analysis of Methodologies
| Parameter | Direct Halogenation | Protection-Deprotection |
|---|---|---|
| Regioselectivity | Moderate (70–80%) | High (90–95%) |
| Yield | 60–65% | 75–80% |
| Byproducts | 2,6-Dibromo (5–10%) | <2% |
| Reaction Time | 8–10 hours | 12–15 hours |
| Scalability | Industrial-friendly | Requires precise control |
Key Observations :
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The protection-deprotection route, while lengthier, offers superior purity and is preferred for pharmaceutical applications.
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Direct halogenation is cost-effective for bulk synthesis but necessitates advanced purification techniques.
Optimization Strategies and Industrial Protocols
Solvent and Catalyst Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity. The methylated amino group can also affect the compound’s solubility and reactivity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Halogen positioning (Br at 2 vs. 4) alters electronic effects: bromine at the 2-position may sterically hinder electrophilic substitution reactions compared to para-substituted analogs .
Physicochemical Properties
Data inferred from structurally related compounds:
Notes:
- The hydrochloride salt form generally improves water solubility compared to free bases.
Analytical Characterization
- HPLC : Retention times for halogenated anilines vary with substituents. For example, 4-bromo-2-chloroaniline hydrochloride elutes earlier than N-methylated analogs due to polarity differences .
- X-ray Crystallography : Analogous compounds (e.g., 4-bromo-2-chloroaniline) exhibit planar aromatic rings and intermolecular N–H⋯X (X = Br, Cl) hydrogen bonds, which stabilize crystal packing . The N-methyl group in the target compound may disrupt these interactions, leading to distinct solid-state properties.
Biological Activity
2-Bromo-4-chloro-N-methylaniline hydrochloride is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications in research and industry.
- Chemical Formula : C7H7BrClN·HCl
- Molecular Weight : 232.5 g/mol
- CAS Number : 1199773-47-1
Synthesis
The synthesis of this compound involves the bromination and chlorination of N-methylaniline. Common methods include:
- Bromination : Using bromine in an organic solvent.
- Chlorination : Employing chlorine gas or chlorinating agents.
- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form for stability and solubility enhancement.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
- Receptors : The compound may bind to receptors, affecting cellular signaling processes .
The presence of bromine and chlorine atoms on the aromatic ring enhances its reactivity, allowing it to participate in diverse chemical reactions such as substitution and coupling reactions.
Antitumor Activity
Recent studies have indicated that derivatives of 2-Bromo-4-chloro-N-methylaniline exhibit significant antiproliferative effects against various cancer cell lines, including:
- HCT-116 (colon cancer)
- T98G (glioblastoma)
For instance, compounds synthesized from this base structure showed promising results in inhibiting tumor cell growth, suggesting potential applications in cancer therapy .
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in critical biological processes. For example, it has been evaluated for its effect on Trypanosoma brucei methionyl-tRNA synthetase, showing low toxicity to mammalian cells while effectively inhibiting the parasite's growth .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-chloroaniline | Lacks methyl group | Moderate enzyme inhibition |
| 2-Bromo-4-methylaniline | Methyl group instead of chlorine | Antiproliferative effects noted |
| 2-Bromo-4-fluoro-N-methylaniline | Contains fluorine instead of chlorine | Reduced binding affinity |
This table highlights that the combination of both bromine and chlorine atoms along with the methylated amino group provides distinct properties that enhance its biological activity compared to similar compounds.
Case Studies
- Antiproliferative Screening : In a study assessing various anilines against cancer cell lines, derivatives of 2-Bromo-4-chloro-N-methylaniline showed IC50 values indicating strong inhibitory effects on cell proliferation, particularly in HCT-116 cells .
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with methionyl-tRNA synthetase in Trypanosoma brucei, revealing its potential as a lead compound for further drug development against human African trypanosomiasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
